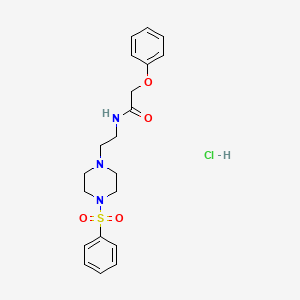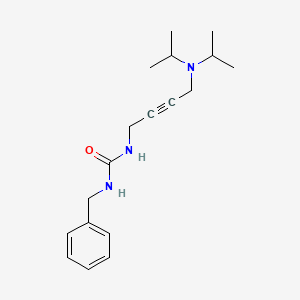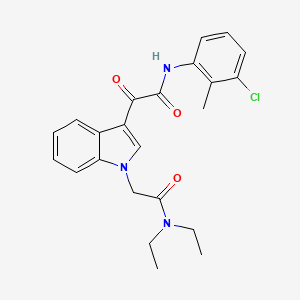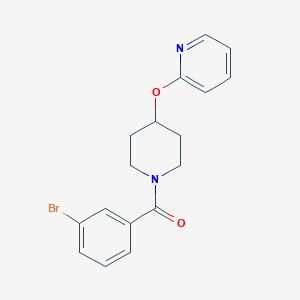
2-phenoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-phenoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride” is a chemical compound that belongs to the class of phenoxy acetamide derivatives . It has a linear formula of C14H21N3O2 . This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
Synthesis Analysis
The synthesis of phenoxy acetamide derivatives involves various chemical techniques. For instance, on hydrolysis, a compound can be converted to the corresponding phenoxy acid, which can then be coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to furnish the desired compound .Molecular Structure Analysis
The molecular structure of “2-phenoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride” is based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .Wissenschaftliche Forschungsanwendungen
Chemical Structure and Derivatives
2-Phenoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride is a compound that has been investigated in the context of various chemical syntheses and biological activities. Its structure is related to several research studies focusing on the synthesis of compounds with potential therapeutic applications. For example, the synthesis and microbial studies of new pyridine derivatives have been explored, highlighting the compound's relevance in the development of new chemical entities with antibacterial and antifungal activities (Patel & Agravat, 2007).
Biological Activities
Research has also been directed towards exploring the biological activities of compounds structurally related to 2-phenoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride. For instance, studies on the bioactive metabolites of marine actinobacteria have identified compounds with cytotoxic activities, suggesting potential applications in drug development for cancer treatment and other diseases (Sobolevskaya et al., 2007).
Chemical Synthesis and Modification
The chemical synthesis and modification of piperazine derivatives, including those related to 2-phenoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride, have been a focus of research. These studies aim to develop new compounds with improved pharmacological profiles or specialized applications, such as inhibitors of specific enzymes or receptors involved in disease processes. For example, the discovery of a clinical candidate for the inhibition of acyl-CoA:cholesterol O-acyltransferase-1 highlights the potential of structurally similar compounds in therapeutic applications (Shibuya et al., 2018).
Zukünftige Richtungen
The future directions in the research of phenoxy acetamide derivatives, including “2-phenoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride”, involve the design of new derivatives that have proven to be successful agents in terms of safety and efficacy to enhance life quality .
Eigenschaften
IUPAC Name |
N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-2-phenoxyacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S.ClH/c24-20(17-27-18-7-3-1-4-8-18)21-11-12-22-13-15-23(16-14-22)28(25,26)19-9-5-2-6-10-19;/h1-10H,11-17H2,(H,21,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATHODJMTLLCKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)COC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,6-Difluorophenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2578885.png)

![4-ethoxy-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2578887.png)
![[1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2578889.png)
![4-bromo-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol](/img/structure/B2578890.png)
![[5-(2-Methylpropyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2578893.png)



![N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-{thieno[3,2-b]pyridin-6-yl}prop-2-enamide](/img/structure/B2578900.png)
![Ethyl 6-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2578901.png)
![3-(5-Chloropyridin-2-yl)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2578902.png)
![8-(2-furylmethyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2578904.png)
